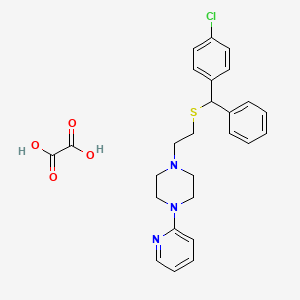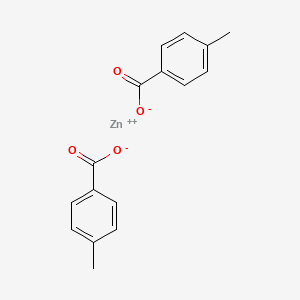
Benzoic acid, 4-methyl-, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc 4-methylbenzoate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc acetate, with 4-methylbenzoic acid in an appropriate solvent. The reaction typically involves dissolving the zinc salt and 4-methylbenzoic acid in a solvent like ethanol or methanol, followed by heating and stirring to facilitate the formation of the zinc 4-methylbenzoate complex .
Industrial Production Methods: In an industrial setting, the synthesis of zinc 4-methylbenzoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Zinc 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and 4-methylbenzoic acid.
Substitution: The 4-methylbenzoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the 4-methylbenzoate ligand.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Zinc metal and 4-methylbenzoic acid.
Substitution: New zinc-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
Zinc 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Zinc 4-methylbenzoate is used in the production of coatings, plastics, and other materials due to its stabilizing properties
Mecanismo De Acción
The mechanism of action of zinc 4-methylbenzoate involves the coordination of zinc ions with the 4-methylbenzoate ligands. This coordination affects the electronic structure of the zinc ion, enhancing its reactivity and enabling it to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Methyl benzoate: An ester with a similar structure but without the zinc ion.
Zinc benzoate: A compound where the benzoate ligand is not methylated.
Zinc acetate: Another zinc coordination compound with different ligands
Uniqueness: Zinc 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ligand, which imparts specific chemical properties and reactivity. This makes it distinct from other zinc coordination compounds and allows for specialized applications in various fields .
Propiedades
Número CAS |
23292-93-5 |
|---|---|
Fórmula molecular |
C16H14O4Zn |
Peso molecular |
335.7 g/mol |
Nombre IUPAC |
zinc;4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
RYOLIMKPFQALMC-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2] |
Números CAS relacionados |
99-94-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


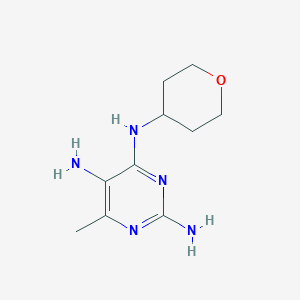
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
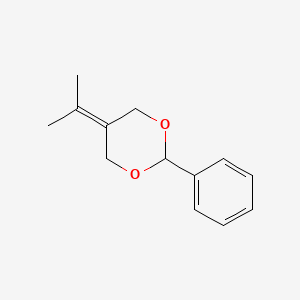

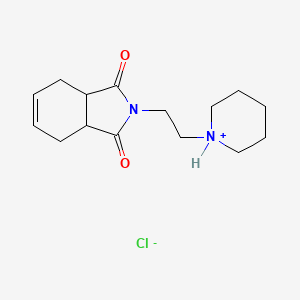

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
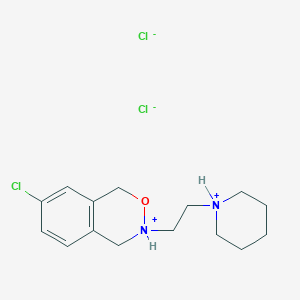

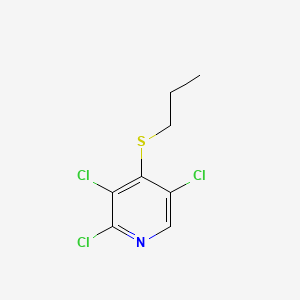

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
